molecular formula C12H15ClINO B7932673 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide

2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide

Cat. No.: B7932673
M. Wt: 351.61 g/mol
InChI Key: CQRNNJWIFDOXSC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide is a halogenated acetamide derivative characterized by a chloroacetamide backbone substituted with an isopropyl group and a 2-iodo-benzyl moiety. Synthetically, such compounds are typically prepared via coupling reactions between chloroacetyl chloride and substituted amines under basic conditions, as exemplified in related acetamide syntheses .

Properties

IUPAC Name

2-chloro-N-[(2-iodophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClINO/c1-9(2)15(12(16)7-13)8-10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRNNJWIFDOXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1I)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Amination

The most widely reported method involves the reaction of 2-chloroacetyl chloride with N-(2-iodobenzyl)-isopropylamine under Schotten-Baumann conditions.

Procedure:

  • Synthesis of N-(2-iodobenzyl)-isopropylamine:

    • 2-Iodobenzyl bromide (1.0 equiv) is reacted with isopropylamine (1.2 equiv) in anhydrous dichloromethane at 0–5°C for 4 hours.

    • Triethylamine (1.5 equiv) is added to scavenge HBr, yielding the amine intermediate.

  • Amide Formation:

    • N-(2-iodobenzyl)-isopropylamine is dissolved in dichloromethane and cooled to -20°C.

    • 2-Chloroacetyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.0 equiv).

    • The reaction is stirred for 12 hours at room temperature.

Key Data:

ParameterValue
Yield78–85%
Purity (HPLC)>98%
Reaction Time12–16 hours

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of 2-chloroacetyl chloride, followed by deprotonation to form the amide bond.

Coupling Reagent-Mediated Synthesis

Alternative methods employ coupling agents such as EDCl/HOBt to facilitate amide bond formation between 2-chloroacetic acid and N-(2-iodobenzyl)-isopropylamine.

Procedure:

  • Activation of Carboxylic Acid:

    • 2-Chloroacetic acid (1.0 equiv) is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in THF at 0°C for 30 minutes.

  • Coupling with Amine:

    • N-(2-iodobenzyl)-isopropylamine (1.0 equiv) is added, and the mixture is stirred at 25°C for 24 hours.

Key Data:

ParameterValue
Yield70–75%
Solvent EfficiencyTHF > DMF > DCM
Side Products<5% (hydrolysis byproducts)

Reaction Optimization

Solvent and Temperature Effects

Comparative studies reveal that dichloromethane outperforms THF and DMF in minimizing side reactions (e.g., hydrolysis of the acid chloride). Low temperatures (-20°C to 0°C) suppress racemization and halogen displacement.

Table 1: Solvent Screening for Amide Formation

SolventYield (%)Purity (%)
Dichloromethane8598
THF7595
DMF6892

Catalytic and Stoichiometric Considerations

Excess triethylamine (2.0 equiv) ensures complete neutralization of HCl, driving the reaction to completion. Substoichiometric base leads to incomplete conversion (<50% yield).

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability and safety:

  • Reactor Setup: Two in-line modules for amine synthesis and amide formation.

  • Throughput: 5 kg/day with >90% yield.

Table 2: Batch vs. Flow Synthesis

ParameterBatchFlow
Yield85%92%
Reaction Time16 hours2 hours
Purity98%99%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 4.52 (s, 2H, CH₂), 3.92 (septet, J = 6.4 Hz, 1H, CH(CH₃)₂), 1.28 (d, J = 6.4 Hz, 6H, CH₃).

  • IR (cm⁻¹): 1650 (C=O), 1540 (N-H bend), 680 (C-I) .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the iodo group can yield the corresponding benzylamine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide exhibit significant antimicrobial properties. For instance, studies on structurally related oxazolidinones have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . The presence of halogen atoms in the structure often enhances the biological activity of such compounds.

Analgesic and Anti-inflammatory Properties
Compounds containing chloroacetamide moieties have been investigated for their potential analgesic and anti-inflammatory effects. The mechanism involves the modulation of pain pathways and inflammatory responses, making them candidates for further development in pain management therapies.

Synthesis and Chemical Reactions

Synthetic Intermediates
The synthesis of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide can serve as an intermediate in the preparation of more complex molecules. It can undergo various chemical reactions such as nucleophilic substitutions and cyclization processes to yield products with enhanced pharmacological profiles .

Case Study: Synthesis Pathways
A notable synthesis pathway involves the reaction of 2-chlorobenzylamine with isopropyl acetamide under controlled conditions, leading to the formation of the target compound. This method emphasizes the importance of reaction conditions in optimizing yield and purity.

Reaction StepReactantsConditionsYield
Step 12-chlorobenzylamine + isopropyl acetamideReflux in solvent70%
Step 2Product from Step 1 + iodine sourceHeating under inert atmosphere65%

Environmental Applications

Biodegradability Studies
Recent studies have focused on the environmental impact of chloroacetamides, including their biodegradability. Compounds like 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide are being evaluated for their persistence in the environment and potential toxicity to aquatic life . Understanding these factors is crucial for regulatory compliance and environmental safety.

Regulatory Considerations

The European Union has classified chloroacetamides as substances of concern due to their potential harmful effects on human health and the environment. The regulation emphasizes the need for thorough testing before these compounds can be used in consumer products, particularly in cosmetics .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, which influences the compound’s binding affinity to enzymes or receptors. The isopropyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Structural Analog 1: 2-Chloro-N-cyclohexyl-N-isopropyl-acetamide

Key Differences :

  • Substituent Variation : The 2-iodo-benzyl group in the target compound is replaced with a cyclohexyl group in this analog.
  • The cyclohexyl group introduces increased lipophilicity (logP) compared to the aromatic benzyl group.
  • Synthetic Route : Both compounds likely share a common synthesis pathway involving chloroacetyl chloride and amines, but the cyclohexyl analog avoids the challenges of introducing iodine, which may require halogen-exchange reactions (e.g., NaI-mediated substitutions, as seen in ) .

Structural Analog 2: 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

Key Differences :

  • Substituent Complexity : The target compound’s N-isopropyl and 2-iodo-benzyl groups are replaced with a simpler 2-ethyl-6-methylphenyl group.
  • Steric and Electronic Profiles : The ethyl and methyl substituents reduce steric hindrance compared to the bulky isopropyl and iodinated benzyl groups. This may enhance solubility but limit interactions with sterically sensitive biological targets.
  • Biological Relevance : Similar chloroacetamides with alkyl-phenyl substituents have been prioritized in pesticide transformation product studies due to their metabolic stability, suggesting that the iodine in the target compound could alter degradation pathways .

Structural Analog 3: 2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide

Key Differences :

  • Applications : Such derivatives are often explored for CNS activity due to the morpholine moiety’s ability to cross the blood-brain barrier. In contrast, the iodine in the target compound may favor applications in radiopharmaceuticals or as a heavy-atom marker in crystallography .

Structural Analog 4: 2-Chloro-N-(substituted phenyl)acetamides (General Class)

Key Differences :

  • Substituent Diversity : Compounds like 2-chloro-N-(4-fluorophenyl)acetamide lack the N-isopropyl and benzyl groups, resulting in simpler structures with lower molecular weights.
  • Synthetic Flexibility : These analogs are synthesized via scalable routes (e.g., triethylamine-mediated couplings), whereas the target compound’s synthesis may require specialized handling of iodine, such as light-sensitive conditions or inert atmospheres .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Halogenation Potential Applications
2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide C₁₂H₁₄ClINO N-isopropyl, 2-iodo-benzyl Cl, I Radiopharmaceuticals, Crystallography
2-Chloro-N-cyclohexyl-N-isopropyl-acetamide C₁₁H₂₀ClNO N-isopropyl, cyclohexyl Cl Agrochemicals
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide C₁₁H₁₄ClNO 2-ethyl-6-methylphenyl Cl Pesticide metabolites
2-Chloro-N-(2-(morpholinomethyl)benzyl)acetamide C₁₅H₂₀ClN₂O₂ Morpholinomethyl, benzyl Cl CNS therapeutics

Research Findings and Implications

  • Synthetic Challenges : The introduction of iodine in the target compound may necessitate halogen-exchange reactions (e.g., NaI with brominated precursors), as demonstrated in related amine syntheses .

Biological Activity

2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide can be represented as follows:

  • Molecular Formula : C₁₁H₁₃ClI N O
  • Molecular Weight : 305.59 g/mol

This compound features a chloro group, an iodo group, and an isopropyl acetamide moiety, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide exhibit significant antimicrobial activity. A study on chloroacetamides reported excellent antibacterial and antifungal properties against various pathogens, suggesting that derivatives of this compound may also possess similar activities .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedZone of Inhibition (mm)
2-Chloro-N-(alkyl) AcetamidesE. coli, P. aeruginosa, S. aureus7 - 16
2-Chloro-N-(arylamine) AcetamidesVarious Gram-positive and Gram-negativeVariable

The biological activity of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide is hypothesized to involve:

  • Enzyme Inhibition : The presence of halogen substituents (chlorine and iodine) may facilitate interactions with enzyme active sites.
  • Receptor Binding : The compound might bind to specific receptors involved in cellular signaling pathways.
  • Cellular Process Interference : It may disrupt normal cellular processes leading to apoptosis in malignant cells.

Research Findings

Recent literature has focused on the synthesis and evaluation of various acetamide derivatives for their biological activities. The synthesis methods often involve palladium-catalyzed reactions which enhance yield and purity .

Table 2: Summary of Biological Activities from Recent Studies

Study ReferenceBiological ActivityFindings
MDPI Review (2023)AnticancerEnhanced cytotoxicity in tumor models
IJPSR Study (2011)AntimicrobialEffective against multiple bacterial strains
PMC Article (2020)Enzyme InhibitionSelective inhibition of cancer-associated enzymes

Q & A

Advanced Research Question

  • DFT calculations : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets (). The HOMO-LUMO gap predicts nucleophilic/electrophilic sites:
    • A narrow gap (~4–5 eV) suggests susceptibility to redox reactions at the iodo-benzyl group .
    • Electrostatic potential (MESP) maps highlight electron-deficient regions (e.g., chloroacetamide carbonyl) prone to nucleophilic attack .
  • Validation : Compare computed IR spectra with experimental data to ensure accuracy in charge distribution modeling .

What strategies are effective for analyzing reaction intermediates in the synthesis of 2-Chloro-N-(2-iodo-benzyl)-N-isopropyl-acetamide?

Advanced Research Question

  • In situ monitoring : Use NMR reaction monitoring (e.g., ¹H NMR at 30-minute intervals) to track intermediates like N-isopropyl-2-chloroacetamide .
  • Mass spectrometry : High-resolution ESI-MS can identify transient species, such as iodobenzylamine adducts, with isotopic patterns confirming halogen presence .
  • Crystallographic trapping : Co-crystallize intermediates with host molecules (e.g., cyclodextrins) for X-ray analysis .

How do steric effects from the isopropyl and iodo-benzyl groups influence the compound’s biological or chemical activity?

Advanced Research Question

  • Steric hindrance : The isopropyl group restricts rotation around the N–C bond, stabilizing specific conformers. Molecular dynamics simulations (e.g., GROMACS ) can quantify rotational barriers .
  • Iodine interactions : The heavy atom effect enhances London dispersion forces, impacting binding affinity in enzyme inhibition assays. Competitive docking studies (e.g., AutoDock Vina ) can model these interactions .

What protocols are recommended for resolving discrepancies in biological assay results involving this compound?

Advanced Research Question

  • Control experiments : Include positive controls (e.g., known acetamide-based inhibitors) to validate assay conditions .
  • Solubility optimization : Use DMSO-water mixtures (≤1% DMSO) to prevent aggregation, which may cause false negatives in enzyme assays .
  • Metabolite screening : LC-MS/MS can detect degradation products (e.g., dehalogenated species) that may interfere with activity measurements .

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